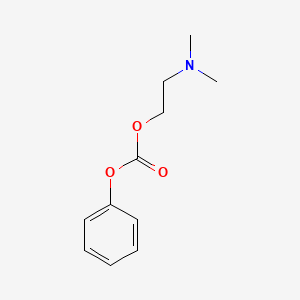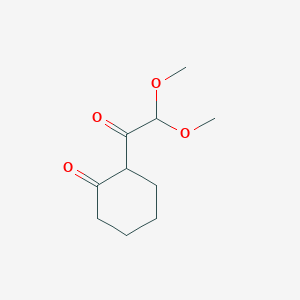
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one
Übersicht
Beschreibung
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a cyclohexanone ring substituted with a 2-(2,2-dimethoxy-acetyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one typically involves the acylation of cyclohexanone with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethoxyacetophenone
- 2,2-Dimethoxyacetaldehyde
- 2,2-Dimethoxyacetic acid
Uniqueness
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is unique due to its cyclohexanone ring structure combined with the 2,2-dimethoxy-acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O4/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
FCQCREMSMMCJTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1CCCCC1=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
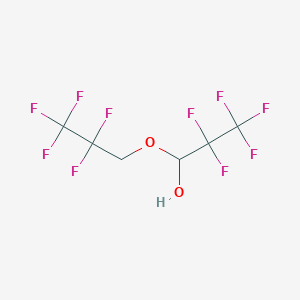

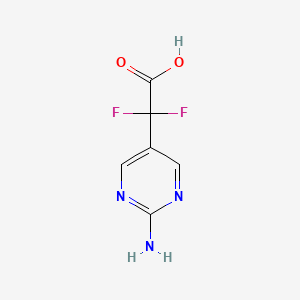
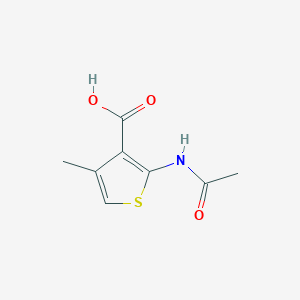
![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8579800.png)
![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)
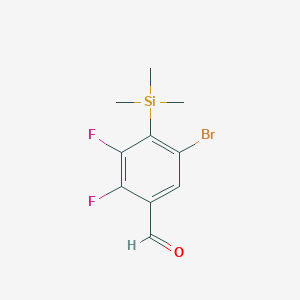
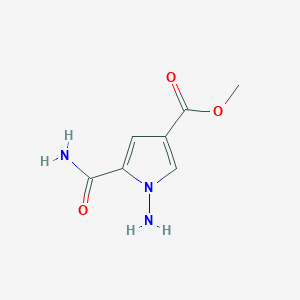
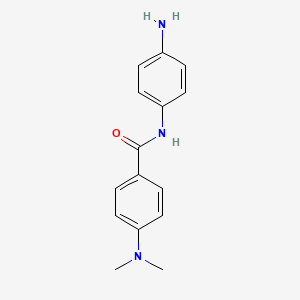
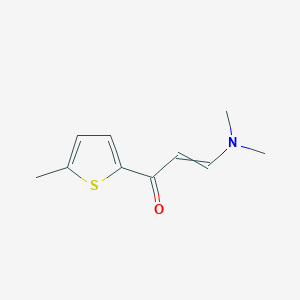
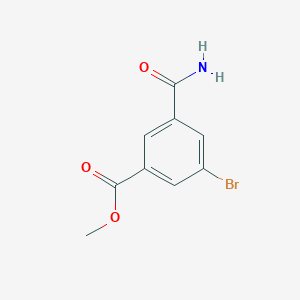
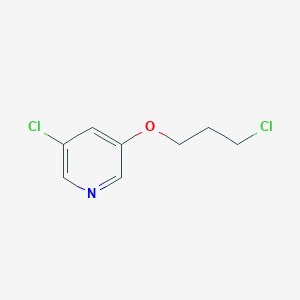
![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
